Hemoglobin Chicago, also known as Hemoglobin J-Chicago, is a variant of hemoglobin characterized by a specific mutation in the beta globin chain. It was first identified in 1975 in a two-year-old child from Chicago, leading to its nomenclature. This variant is notable for its unique electrophoretic properties and its implications in clinical settings, particularly concerning glycosylated hemoglobin measurements.
The discovery of Hemoglobin Chicago was documented by Romain et al. in 1975. Subsequent studies have elucidated its biochemical properties and clinical significance, particularly in the context of diabetes management and hemoglobinopathy diagnostics.
Hemoglobin Chicago falls under the category of hemoglobin variants, which are classified based on structural changes in the globin chains. It is categorized as a "fast-migrating hemoglobin" due to its electrophoretic behavior, which distinguishes it from normal hemoglobin A.
The synthesis of Hemoglobin Chicago involves a mutation in the HBB gene located on chromosome 11, which encodes the beta globin polypeptide. The specific mutation involves a substitution at position 16 of the beta chain, where glycine is replaced by aspartic acid.
The synthesis can be analyzed using various methodologies:
Hemoglobin Chicago functions similarly to normal hemoglobin in transporting oxygen from the lungs to tissues. The mechanism involves:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4